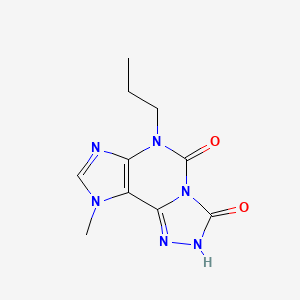
3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-” is a synthetic organic compound that belongs to the class of triazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triazolopyrimidines typically involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized through the reaction of a substituted guanine derivative with hydrazine or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
科学的研究の応用
Chemistry
In chemistry, triazolopyrimidines are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Medicine
In medicine, triazolopyrimidines have shown promise in the development of new drugs for treating diseases such as cancer, viral infections, and neurological disorders.
Industry
Industrially, these compounds are used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of triazolopyrimidines involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some triazolopyrimidines inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Triazolopyrimidine: A closely related compound with similar structural features and biological activities.
Purine Derivatives: Compounds like adenine and guanine, which share the purine core structure.
Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Uniqueness
The uniqueness of “3H-1,2,4-Triazolo(3,4-i)purine-3,5(2H)-dione, 6,9-dihydro-9-methyl-6-propyl-” lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.
特性
CAS番号 |
135446-11-6 |
|---|---|
分子式 |
C10H12N6O2 |
分子量 |
248.24 g/mol |
IUPAC名 |
9-methyl-6-propyl-2H-[1,2,4]triazolo[3,4-f]purine-3,5-dione |
InChI |
InChI=1S/C10H12N6O2/c1-3-4-15-7-6(14(2)5-11-7)8-12-13-9(17)16(8)10(15)18/h5H,3-4H2,1-2H3,(H,13,17) |
InChIキー |
REOSGFIOSNYAED-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C3=NNC(=O)N3C1=O)N(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


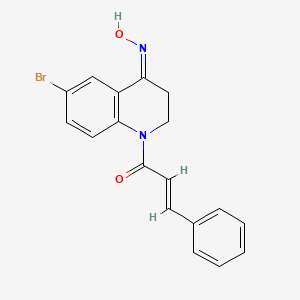
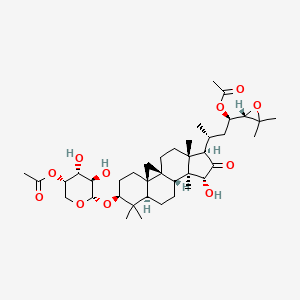
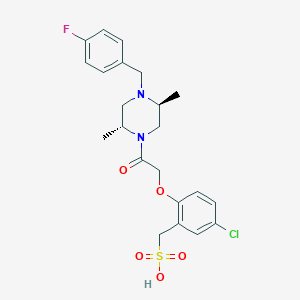
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)

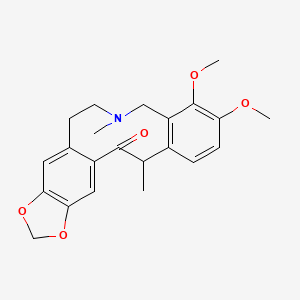
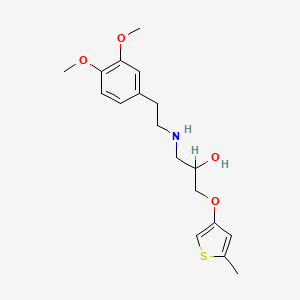
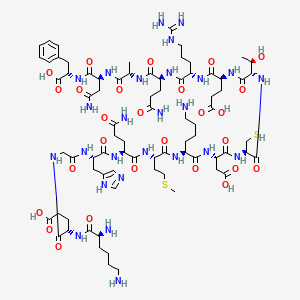
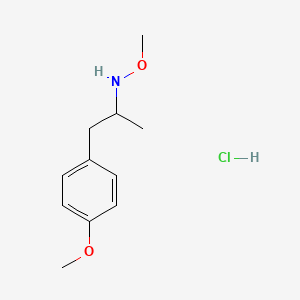




![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
